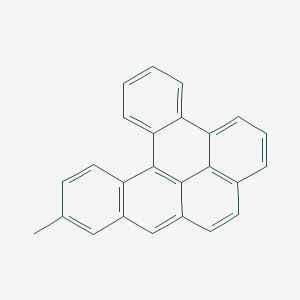

DIBENZO(def,p)CHRYSENE, 8-METHYL-

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry Research

Polycyclic aromatic hydrocarbons (PAHs) are a substantial class of organic compounds that are formed during the incomplete combustion of organic materials. acs.org This class of compounds has garnered significant research interest due to their widespread presence as environmental pollutants and their promising applications as electronic and optoelectronic materials. nih.govbeilstein-journals.org PAHs are structurally characterized by the number of fused aromatic rings they contain. Those with four or fewer rings are classified as low molecular weight, while high molecular weight PAHs, such as Dibenzo(def,p)chrysene, consist of five or more aromatic rings. nih.gov The high molecular weight group contains the majority of the carcinogenic PAHs. nih.gov Dibenzo(def,p)chrysene, also known as dibenzo[a,l]pyrene, is recognized as one of the most potent carcinogenic PAHs identified to date. researchgate.net Beyond their toxicological relevance, non-planar or twisted PAHs are extensively investigated for their potential in the development of novel functional organic materials. beilstein-journals.orgnih.gov

Significance of Dibenzo(def,p)chrysene as a Research Scaffold in Advanced Organic Chemistry

The Dibenzo[g,p]chrysene (B91316) (DBC) framework, a structural isomer of Dibenzo(def,p)chrysene, possesses a unique twisted structure, making it a valuable scaffold for creating advanced materials such as organic semiconductors, dyes, liquid crystals, and light-emitting materials. beilstein-journals.orgnih.govresearchgate.net The distinct twisted topology of the DBC core has been the subject of considerable investigation, focusing on both the development of synthetic methodologies and the characterization of its unique properties. rsc.org

The Dibenzo(def,p)chrysene structure is of particular importance in toxicological research as a potent carcinogen, serving as a model compound to elucidate the molecular mechanisms of cancer initiation. acs.orgnih.govnih.gov The synthesis of various Dibenzo(def,p)chrysene derivatives is a key strategy for establishing structure-property relationships, for instance, to understand how the introduction of different functional groups influences the compound's electrochemical and spectroscopic characteristics. nih.gov

Overview of Research Trajectories Pertaining to Dibenzo(def,p)chrysene and its Methylated Analogues, Including Dibenzo(def,p)chrysene, 8-Methyl-

A primary focus of research is the development of efficient synthetic routes to Dibenzo(def,p)chrysene and its derivatives to facilitate toxicological studies. nih.govnih.gov This includes the synthesis of isotopically labeled versions, such as ¹³C-labeled analogues, which are essential as standards for sensitive analytical methods used to detect DNA adducts. acs.orgnih.gov

Investigations into methylated analogues aim to understand the impact of methyl groups on the physicochemical properties of the parent Dibenzo(def,p)chrysene core. In studies involving the related dibenzo[g,p]chrysene, the introduction of methyl substituents has been shown to enhance solubility and modulate optoelectronic properties. rsc.orgrsc.org One synthetic study targeting 8-methyl-dibenzo[def,p]chrysene observed an unexpected migration of the methyl group during the acid-catalyzed cyclodehydration reaction step. acs.org

Furthermore, research on substituted dibenzo[g,p]chrysene derivatives has revealed that the introduction of even electron-donating substituents, such as a methyl group, can result in higher oxidation potentials compared to the unsubstituted parent compound. beilstein-journals.orgnih.gov This counterintuitive finding is crucial for the rational design of new DBC-based materials for electronic applications. nih.gov Another significant avenue of research involves unraveling the metabolic activation pathways of Dibenzo(def,p)chrysene and its ultimate role in the process of carcinogenesis. nih.gov

Detailed Research Findings

The electrochemical properties of several substituted Dibenzo[g,p]chrysene (DBC) derivatives have been investigated to understand the influence of different functional groups on their redox behavior. The following interactive table summarizes the oxidation potentials for selected derivatives.

Table 1: Electrochemical Properties of Substituted Dibenzo[g,p]chrysene Derivatives

| Compound | First Oxidation Potential (E_ox1) [V] | Second Oxidation Potential (E_ox2) [V] |

|---|---|---|

| DBC-H | Data not available in provided context | Data not available in provided context |

| DBC-SMe | 0.41 beilstein-journals.orgnih.gov | 0.88 beilstein-journals.orgnih.gov |

| DBC-Br | 0.79 beilstein-journals.orgnih.gov | 1.15 beilstein-journals.orgnih.gov |

Data derived from cyclic voltammetry (CV) and square-wave voltammetry (SWV) measurements.

Structure

2D Structure

3D Structure

Properties

CAS No. |

63041-95-2 |

|---|---|

Molecular Formula |

C25H16 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

19-methylhexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17(22),18,20-dodecaene |

InChI |

InChI=1S/C25H16/c1-15-9-12-19-18(13-15)14-17-11-10-16-5-4-8-21-20-6-2-3-7-22(20)25(19)24(17)23(16)21/h2-14H,1H3 |

InChI Key |

UJDZXHMDIYKAMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C6=CC=CC=C63 |

Origin of Product |

United States |

Synthetic Methodologies for Dibenzo Def,p Chrysene and Its Methylated Derivatives

Established Synthetic Pathways for the Dibenzo(def,p)chrysene Core Structure

The synthesis of the dibenzo[def,p]chrysene core has been approached through various strategies, ranging from classical cyclization reactions to modern metal-catalyzed cross-coupling methods.

Regioselective Synthesis Strategies

The regioselective construction of the complex DBC framework is a significant challenge. Early and efficient methods often rely on building the molecule in a stepwise fashion, ensuring the correct placement of rings.

One notable strategy involves the palladium-catalyzed Suzuki coupling. For instance, the coupling of 2-bromophenylacetone (B139218) with 9-phenanthrylboronic acid serves as a key step to form a precursor, 2-(9-phenanthryl)phenylacetone. acs.org This intermediate then undergoes further transformations to yield the DBC core. acs.org

Direct bromination has also been employed as a strategic tool. For example, bromination of 7-methylbenzo[g]chrysene with N-bromosuccinimide (NBS) yields 9-bromomethylbenzo[g]chrysene. acs.org This brominated intermediate is then converted to the corresponding aldehyde, which can undergo a Wittig reaction and subsequent acid-catalyzed cyclization to furnish the final DBC structure. acs.org

Oxidative Cyclization Reactions in Dibenzo(def,p)chrysene Synthesis

Oxidative cyclization represents a powerful tool for the formation of the fused aromatic system of dibenzo[def,p]chrysene. These reactions typically involve the formation of new carbon-carbon bonds through the removal of hydrogen atoms, often facilitated by an oxidizing agent.

One approach utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidant for the synthesis of the skeletal DBC structure. rsc.org Another effective method involves an acid-catalyzed cyclization. For example, the treatment of 9-(2-methoxy-vinyl)benzo[g]chrysene with acid leads to the formation of the DBC core in good yield. acs.org Furthermore, tetrahydroxy precursors can undergo oxidative cyclization using methanesulfonic acid to form the dibenzo[g,p]chrysene (B91316) framework. rsc.org

A photolytic Scholl oxidative annulation has also been described as a key step in a facile synthetic route towards benzo[g]chrysenes, which are precursors to DBC. researchgate.net

Metal-Free Approaches and Rearrangement-Based Syntheses

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid potential contamination of the final products with transition metals.

An organophotocatalytic method has been developed for the synthesis of dibenzo[g,p]chrysenes. bohrium.com This approach utilizes an acridinium (B8443388) salt as an organophotocatalyst and involves a sequential single-electron oxidative spirocyclization and a 1,2-aryl migration to construct the DBC framework from readily available starting materials. bohrium.com This method offers a green alternative to traditional transition-metal-catalyzed reactions. bohrium.com

Rearrangement reactions have also been cleverly exploited in the synthesis of DBC derivatives. One such strategy involves a base-induced ring transformation of 4-sec. amino and nitrile functionalized precursors. researchgate.net Additionally, a rearrangement of isolated intermediates has been shown to lead to a mixture of dibenzo[g,p]chrysene isomers. researchmap.jp

Synthesis of Methylated Dibenzo(def,p)chrysene Derivatives and Analogues

The synthesis of methylated DBC derivatives is of particular interest as methylation can significantly impact the biological activity of PAHs. mdpi.com

Strategies for Introducing Methyl Substituents onto the Dibenzo(def,p)chrysene Framework

Several strategies have been developed to introduce methyl groups at specific positions on the DBC core.

One common approach is to start with a methylated precursor. For example, the synthesis of 6-methylchrysene (B138361) has been achieved through the photocyclization of a styrene (B11656) attached to a methylated naphthalene (B1677914). mdpi.com Similarly, other methylchrysenes have been prepared via photochemical cyclization of corresponding stilbenoids, which are synthesized from a common naphthyl Wittig salt and suitably substituted benzaldehydes. mdpi.com

Another strategy involves the derivatization of a pre-formed DBC skeleton. nih.gov For instance, a key template, a DBC with four isopropyl groups, can be used to introduce various substituents, including methyl groups. nih.gov Suzuki cross-coupling reactions have also been employed to synthesize a 12-methoxy derivative of DBC, which is a key intermediate for producing its carcinogenic metabolites. nih.gov

The following table summarizes some of the synthetic approaches for methylated dibenzo[def,p]chrysene derivatives:

| Derivative | Synthetic Strategy | Precursors | Reference |

| 1-Methylchrysene | Photochemical cyclization | Stilbenoid from naphthyl Wittig salt and substituted benzaldehyde | mdpi.com |

| 3-Methylchrysene | Photochemical cyclization | Stilbenoid from naphthyl Wittig salt and substituted benzaldehyde | mdpi.com |

| 6-Methylchrysene | Photochemical cyclization | Styrene attached to a methylated naphthalene | mdpi.com |

| 12-Methoxy-DBC | Suzuki cross-coupling | Not specified | nih.gov |

| DBC-Me | Derivatization of a DBC template | DBC-H with four isopropyl groups | nih.gov |

Preparation of Isotopically Labeled Dibenzo(def,p)chrysene Analogues for Mechanistic Inquiry

Isotopically labeled analogues of DBC are invaluable tools for studying its metabolic pathways and its interactions with biological macromolecules like DNA. acs.org

Efficient syntheses for ¹³C₂-labeled DBC and its active metabolites have been reported. acs.org These labeled compounds are crucial as standards for sensitive analytical methods, such as stable isotope dilution liquid chromatography/tandem mass spectrometry, used to detect DNA adducts in human cells. acs.org The synthesis of these labeled analogues often follows similar routes to their unlabeled counterparts, but with the incorporation of ¹³C-labeled starting materials at a key step. For example, the synthesis of ¹³C₂-DBC has been achieved by modifying the synthetic route used for the unlabeled compound. acs.org

Furthermore, [¹⁴C]-Dibenzo[def,p]chrysene has been prepared for use in human in vivo pharmacokinetic studies using accelerator mass spectrometry. nih.gov The synthesis involved purifying a stock solution of [¹⁴C]-DBC to ≥99% radiochemical purity via reverse-phase HPLC. nih.gov

Advanced Synthetic Approaches to Dibenzo(def,p)chrysene Frameworks and Derivatives

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) such as dibenzo[def,p]chrysene (DBC) and its specific methylated derivatives, including 8-methyl-dibenzo[def,p]chrysene, requires sophisticated strategies that allow for precise control over the final molecular architecture. Researchers have moved beyond classical methods that often require harsh conditions and yield mixtures of isomers, turning instead to modern catalytic and photochemical reactions that offer higher efficiency and regioselectivity. benthamdirect.com These advanced approaches are crucial for constructing the intricate DBC framework and for introducing substituents at specific positions.

Key among these modern methods are palladium-catalyzed cross-coupling reactions, which have proven invaluable for forming the carbon-carbon bonds necessary to build the polycyclic structure. One of the most prominent examples is the Suzuki cross-coupling reaction. A highly abbreviated and facile route for the synthesis of the parent dibenzo[def,p]chrysene and its 12-methoxy derivative—a key intermediate for metabolic studies—utilizes this approach. researchgate.netnih.gov This strategy involves the coupling of an arylboronic acid with an aryl halide, catalyzed by a palladium complex, to construct the core structure efficiently. Efficient syntheses for DBC and its isotopically labeled analogues have also been developed, which are critical for use as standards in analytical and toxicological research. nih.gov

| Reactant 1 | Reactant 2 | Catalyst / Reagents | Product | Reference |

| Arylboronic Acid Derivative | Aryl Halide Derivative | Pd(PPh₃)₄, Na₂CO₃ | Dibenzo[def,p]chrysene (DBC) | researchgate.net, nih.gov |

| 1-Bromo-2-iodobenzene | Naphthalene-1-boronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | Precursor to DBC | nih.gov |

| 12-Methoxy-DBC Precursor | Boronic Ester | Pd(dppf)Cl₂, Na₂CO₃ | 12-Methoxy-DBC | researchgate.net, rsc.org |

This table summarizes representative reactants and conditions for Suzuki-type cross-coupling reactions used in the synthesis of the dibenzo[def,p]chrysene framework.

Another powerful strategy for the regiospecific synthesis of methylated PAHs is the Mallory photocyclization reaction. This method involves the light-induced intramolecular cyclization of a stilbene-type precursor. nih.govmdpi.com The regiochemistry of the final methylated chrysene (B1668918) is dictated by the substitution pattern of the starting stilbenoid. For instance, 1-, 3-, and 6-methylchrysene have been prepared as single isomers in high yields (82-88%) using this method with stoichiometric amounts of iodine. mdpi.com The synthesis of 2-methylchrysene (B135452) was also achieved by controlling the regioselectivity through the elimination of an ortho-methoxy group under acidic, oxygen-free conditions. mdpi.com

However, the synthesis of a specific isomer like 8-methyl-dibenzo(def,p)chrysene via this route presents a significant challenge. A stilbenoid precursor with a meta-substituent, which would be required to form the 8-methyl isomer, would likely lead to a mixture of products due to cyclization at two possible ortho positions, complicating purification. mdpi.com

| Methylchrysene Isomer | Synthetic Method | Key Features | Yield | Reference |

| 1-Methylchrysene | Mallory Photocyclization | Regiospecific cyclization with a blocked ortho-position. | 82-88% | mdpi.com |

| 2-Methylchrysene | Eliminative Photocyclization | Regiocontrol via elimination of an ortho-methoxy group. | 72% | mdpi.com |

| 3-Methylchrysene | Mallory Photocyclization | Symmetrical precursor ensures single isomer formation. | 82-88% | mdpi.com |

| 6-Methylchrysene | Mallory Photocyclization | Symmetrical precursor ensures single isomer formation. | 82-88% | mdpi.com |

This table outlines the successful regiospecific synthesis of various methylchrysene isomers using photochemical approaches.

Beyond these methods, other advanced synthetic protocols show promise for constructing the dibenzo[def,p]chrysene framework and its derivatives. Palladium-catalyzed [3+3] annulation offers a novel way to assemble PAHs from smaller aromatic fragments. rsc.org Furthermore, direct C-H functionalization strategies, utilizing transient directing groups, provide an efficient pathway to construct the precursors for complex PAHs, which can then be cyclized using a Brønsted acid catalyst. acs.org While a specific, documented synthesis for 8-methyl-dibenzo(def,p)chrysene is not prominently featured in recent literature, these advanced catalytic and photochemical methodologies provide clear and viable strategies for its targeted synthesis through the careful design of appropriately substituted precursors.

Molecular and Electronic Structure Investigations of Dibenzo Def,p Chrysene Systems

Conformational Analysis and Topological Characteristics of Dibenzo(def,p)chrysene

Elucidation of Twisted Topologies and Chiral Features

Dibenzo(def,p)chrysene, also known as dibenzo[a,l]pyrene, is characterized by a "fjord region," where two hydrogen atoms on different benzene (B151609) rings are in close proximity, leading to significant steric strain. oup.comnih.gov This atomic overcrowding forces the molecule out of planarity. X-ray diffraction analysis has revealed that dibenzo(def,p)chrysene is considerably distorted, with an angle of 27.6 degrees between the two outermost rings. oup.comnih.gov This deviation from a flat structure is a defining characteristic of PAHs with fjord regions.

Similarly, other isomers like dibenzo[g,p]chrysene (B91316) (DBC) possess a twisted topology, consisting of a naphthalene (B1677914) core with four fused benzene rings. nih.govbeilstein-journals.org These molecules can exhibit chiral, double-helicene-like structures that are configurationally stable at room temperature. nih.gov This inherent chirality, arising from the twisted backbone, makes these compounds interesting candidates for applications in chiroptical materials.

Isomerism Effects on Molecular Packing and Solid-State Crystal Structures

The specific arrangement of the fused rings (isomerism) and the nature of substituents significantly influence how these molecules arrange themselves in the solid state. For instance, studies on π-extended dibenzo[g,p]chrysene derivatives show that meta and para isomers lead to different packing structures in crystals. rsc.orgrsc.org

The crystal structure of a para-substituted dibenzo[g,p]chrysene with hydrogen substituents revealed a permanent three-dimensional porous structure, a feature of interest for materials science applications like gas storage. rsc.org In contrast, other derivatives, such as those functionalized with electron-donating or electron-withdrawing groups, often adopt brickwork packing structures in their single crystals. rsc.org The non-planar, twisted shape of these molecules can prevent the close π-π stacking typically seen with flat PAHs, leading to more complex and sometimes porous solid-state arrangements. For dibenzo(def,p)chrysene, the significant distortion from planarity is a key factor governing its crystal packing. oup.com

Electronic Structure Characterization of Dibenzo(def,p)chrysene and Derivatives

The electronic properties of dibenzochrysene systems are intrinsically linked to their molecular structure, including their non-planar conformation and the nature of any substituents.

Frontier Molecular Orbital (FMO) Analysis and Charge Delocalization Mechanisms

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the electronic behavior of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to determining properties like charge transport and light absorption.

In dibenzo[g,p]chrysene derivatives, both the position and the electronic nature of substituents have been shown to exert significant effects on optoelectronic properties and the mechanisms of charge delocalization. rsc.orgrsc.org For example, the introduction of π-extended moieties can alter the energy levels of the HOMO and LUMO. Investigations into octasubstituted DBC highlighted the role of FMOs in the bond length changes that occur upon one-electron oxidation. rsc.org The twisted nature of the dibenzochrysene core allows for delocalization of charge across the π-system, a process that is modulated by the degree of torsion and the electronic character of attached functional groups.

Influence of Substituents and Torsion on Electronic Properties

Substituents and the degree of twisting in the molecular backbone are critical factors that tune the electronic properties of dibenzochrysene systems. nih.govrsc.org

Substituent Effects: The electronic influence of a substituent depends not only on its electron-donating or withdrawing nature but also on its position. In some dibenzo[g,p]chrysene derivatives, even electron-donating groups like a methyl (Me) or methylthio (SMe) group were found to increase the oxidation potential compared to the unsubstituted parent compound. nih.govbeilstein-journals.org This counterintuitive result was explained by steric hindrance: bulky neighboring groups can force a substituent like a methoxy (B1213986) (MeO) group into a conformation that is perpendicular to the aromatic ring. nih.govbeilstein-journals.org This orientation prevents effective electronic conjugation (mesomeric effect), making the electron-withdrawing inductive effect dominant and ultimately lowering the HOMO and LUMO energy levels. nih.gov

Torsional Effects: The inherent twist in the dibenzochrysene structure also impacts its electronic properties. Computational studies have shown that increasing the torsion angle in the naphthalene core of dibenzo[g,p]chrysene leads to a slight increase in the HOMO energy and a slight decrease in the LUMO energy. nih.govbeilstein-journals.org However, this twisting effect is generally found to be much smaller than the electronic effects exerted by substituents. nih.gov

Below is a table summarizing the electrochemical and calculated electronic properties of several dibenzo[g,p]chrysene (DBC) derivatives, illustrating the impact of substituents and torsion.

| Compound | Substituent (Z) | Torsion Angle (°) | E_ox1 (V vs Fc/Fc+) | HOMO (eV) (Calculated) | LUMO (eV) (Calculated) |

| DBC-H | H | 39.0 | 0.34 | -5.44 | -1.61 |

| DBC-Me | Me | 40.5 | 0.40 | -5.40 | -1.59 |

| DBC-SMe | SMe | 41.6 | 0.50 | -5.51 | -1.74 |

| DBC-Br | Br | 40.8 | 0.79 | -5.74 | -1.97 |

| DBC-S(O)₂Me | S(O)₂Me | 57.4 | 0.98 | -6.04 | -2.62 |

| DBC-Si | Si(Me)₂ | 31.8 | 0.43 | -5.35 | -1.82 |

| Data sourced from studies on dibenzo[g,p]chrysene derivatives. nih.govbeilstein-journals.org |

Theoretical and Computational Chemistry Studies on Dibenzo(def,p)chrysene

Theoretical and computational methods, particularly Density Functional Theory (DFT), are indispensable for investigating the structure-property relationships in dibenzochrysene systems. nih.govbeilstein-journals.org These studies provide insights that are often difficult to obtain through experimental means alone.

DFT calculations have been successfully used to:

Optimize Molecular Geometries: Accurately predict the non-planar, twisted structures arising from steric hindrance, such as the fjord region in dibenzo(def,p)chrysene. oup.comtandfonline.com

Analyze Electronic Structures: Calculate the energies and shapes of frontier molecular orbitals (HOMO and LUMO) to rationalize observed electrochemical and spectroscopic properties. nih.govbeilstein-journals.org

Elucidate Substituent Effects: Deconstruct the electronic impact of substituents by separating inductive and mesomeric effects, as demonstrated in the case of perpendicularly oriented methoxy groups on the dibenzo[g,p]chrysene core. nih.gov

For example, computational models have been created for hypothetical dibenzo[g,p]chrysene structures with varying torsion angles to isolate and quantify the electronic effect of twisting, separate from substituent effects. beilstein-journals.org Such theoretical experiments are crucial for the rational design of new dibenzochrysene-based materials with tailored electronic and optical properties for applications in fields like organic electronics.

Density Functional Theory (DFT) Calculations for Optoelectronic Property Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the optoelectronic properties of organic molecules. For dibenzo[g,p]chrysene derivatives, DFT calculations provide valuable insights into how different substituents and structural distortions affect their electronic characteristics. nih.govrsc.org

In a study investigating a series of substituted dibenzo[g,p]chrysene compounds, the methyl-substituted derivative (DBC-Me) was analyzed to understand the impact of the methyl group on the molecule's frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govbeilstein-journals.org These calculations are crucial for predicting properties such as oxidation potential and electron-accepting/donating capabilities.

The research revealed that the introduction of a methyl group at what was designated as the Z position leads to a higher oxidation potential compared to the unsubstituted dibenzo[g,p]chrysene (DBC-H). nih.gov Specifically, the first oxidation potential for DBC-Me was found to be 0.51 V, which is 0.17 V higher than that of DBC-H. beilstein-journals.org This finding was somewhat unexpected, as a methyl group is typically considered electron-donating.

DFT calculations clarified that steric interactions play a crucial role. In DBC-Me, the presence of the methyl group influences the orientation of adjacent methoxy groups, causing them to be perpendicular to the aromatic ring. This perpendicular orientation leads to ineffective conjugation, meaning the electron-donating mesomeric effect of the methoxy group is diminished, and its inductive effect becomes more dominant. nih.gov

The twisting of the naphthalene core within the dibenzo[g,p]chrysene structure also impacts the electronic properties. DFT calculations showed that this torsion results in a slight increase in the HOMO energy level and a slight decrease in the LUMO energy level. nih.gov However, this twisting effect was found to be less significant than the electronic effects of the substituents. nih.gov The absorption spectra of all substituted derivatives, including DBC-Me, exhibited a red-shift compared to the unsubstituted compound. nih.gov

The table below summarizes the key optoelectronic data obtained from DFT calculations and experimental measurements for DBC-Me in comparison to the parent compound, DBC-H.

| Compound | First Oxidation Potential (E"ox1) [V] | Second Oxidation Potential (E"ox2) [V] | Torsion Angle [°] | HOMO [eV] | LUMO [eV] |

| DBC-H | 0.34 | 0.72 | 36.9 | -4.64 | -0.87 |

| DBC-Me | 0.51 | 0.96 | 55.4 | -4.81 | -1.22 |

Data sourced from electrochemical and spectroscopic studies of twisted dibenzo[g,p]chrysene derivatives. beilstein-journals.org

Advanced Computational Modeling for Structural and Electronic Insights

Advanced computational modeling, particularly DFT, offers a deeper understanding of the structural and electronic nuances of complex molecules like 8-methyl-dibenzo(def,p)chrysene. These models allow for the optimization of the molecular geometry to its lowest energy state, providing precise information about bond lengths, bond angles, and dihedral (torsion) angles.

For the dibenzo[g,p]chrysene system, DFT-optimized structures have been instrumental in visualizing the twisted nature of the polycyclic aromatic framework. beilstein-journals.org The calculations for the methyl-substituted derivative (DBC-Me) revealed a significant torsion angle of 55.4 degrees. beilstein-journals.org This pronounced twist is a key structural feature influencing its electronic behavior.

The computational models also provide detailed visualizations of the frontier molecular orbitals. For instance, the distribution of the HOMO and LUMO across the molecular structure can explain the molecule's reactivity and its charge-transfer characteristics. In the case of DBC-Me, the lowering of both the HOMO and LUMO energy levels is attributed to the inductive effect of the methoxy group, which becomes dominant due to the sterically enforced lack of conjugation. beilstein-journals.org The model suggests that the inductive effect of the methoxy group, influenced by the methyl substituent, has a more substantial impact than the electron-donating nature of the methyl group itself. beilstein-journals.org This leads to the observed higher oxidation potential. beilstein-journals.org

The computational methods employed in these studies typically involve specific basis sets and functionals within the DFT framework to achieve accurate results. The computations for these dibenzo[g,p]chrysene derivatives were performed using the Research Center for Computational Science in Okazaki, Japan, indicating the use of high-performance computing resources necessary for such complex calculations. beilstein-journals.org The supporting information from these studies often includes the Cartesian coordinates of the optimized structures, which are fundamental for further computational analysis and for building a comprehensive understanding of the molecule's three-dimensional structure and electronic landscape. nih.gov

Spectroscopic and Optoelectronic Property Analysis of Dibenzo Def,p Chrysene Derivatives

Comprehensive Spectroscopic Characterization Techniques for Dibenzo[def,p]chrysene

The unambiguous determination of the chemical structure of complex molecules like 8-methyl-dibenzo[def,p]chrysene relies on a combination of powerful spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. For a compound such as 8-methyl-dibenzo[def,p]chrysene, both ¹H and ¹³C NMR would provide critical information. The ¹H NMR spectrum would be expected to show a distinct singlet in the aliphatic region corresponding to the methyl group protons. The aromatic region would display a complex series of multiplets due to the coupling between the 15 protons on the fused ring system. The chemical shifts and coupling constants of these aromatic protons would be highly sensitive to their electronic environment, allowing for detailed structural assignment. Similarly, the ¹³C NMR spectrum would reveal a unique signal for each of the 25 carbon atoms, with the methyl carbon appearing at a characteristic upfield shift compared to the sp²-hybridized aromatic carbons. The final products of synthesized π-extended dibenzo[g,p]chrysenes have been characterized using ¹H/¹³C NMR. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Verification

Mass spectrometry is essential for confirming the molecular weight and elemental composition of a compound. For 8-methyl-dibenzo[def,p]chrysene (C₂₅H₁₆), the monoisotopic mass is 316.1252 g/mol . epa.gov A low-resolution mass spectrum would show a prominent molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 316.

High-Resolution Mass Spectrometry (HRMS) offers a much higher degree of precision, capable of confirming the elemental formula C₂₅H₁₆ and distinguishing it from other potential compounds with the same nominal mass. Techniques like MALDI-TOF have been successfully used to characterize various dibenzo[g,p]chrysene (B91316) derivatives. rsc.org

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise coordinates of each atom in the crystal lattice, revealing exact bond lengths, bond angles, and intermolecular interactions. For dibenzo[def,p]chrysene derivatives, X-ray diffraction can elucidate the degree of twisting or deviation from planarity in the polycyclic backbone, which is a key feature of this class of molecules. beilstein-journals.orgnih.gov For instance, studies on other dibenzochrysene isomers have shown how different substituents and their positions can lead to varied packing arrangements in the solid state. rsc.org The crystal structure of a hydrogen-substituted para-dibenzo[g,p]chrysene even revealed a permanent three-dimensional porous structure. rsc.org

Investigation of Optoelectronic Behavior in Dibenzo[def,p]chrysene Systems

Dibenzochrysene derivatives are of significant interest for their potential use in organic electronics, owing to their unique optoelectronic properties. beilstein-journals.orgnih.gov These properties are typically investigated using UV-visible and fluorescence spectroscopy, as well as electrochemical methods.

UV-Visible Absorption and Fluorescence Emission Spectroscopy

UV-visible absorption and fluorescence emission spectroscopy are fundamental techniques for probing the electronic transitions in conjugated π-systems. Dibenzochrysene derivatives typically exhibit strong absorption in the UV region and emit light in the visible spectrum, making them promising as fluorescent materials. nih.govnih.gov The absorption spectra are characterized by sharp vibronic structures, which are indicative of π-π* transitions within the aromatic core. The position of the absorption and emission maxima, as well as the fluorescence quantum yield, are highly dependent on the specific substitution pattern and the resulting molecular geometry. rsc.org For example, studies on substituted dibenzo[g,p]chrysenes showed that all derivatives exhibited a red-shift in their absorption spectra compared to the unsubstituted parent compound. beilstein-journals.orgnih.gov Strong photoluminescence was observed for certain derivatives. beilstein-journals.orgnih.gov

Table 1: Spectroscopic Properties of Selected Dibenzo[g,p]chrysene Derivatives Note: The following data is for dibenzo[g,p]chrysene derivatives, as specific data for 8-methyl-dibenzo[def,p]chrysene is not readily available in the literature. This table is for illustrative purposes to show representative data.

| Compound | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|

| DBC-H | 389, 412, 437 | 446, 473 |

| DBC-Me | 398, 421, 447 | 457, 483 |

Data sourced from studies on dibenzo[g,p]chrysene derivatives. beilstein-journals.orgnih.gov

Electrochemical Characterization of Redox Potentials

Electrochemical methods, particularly cyclic voltammetry (CV) and square-wave voltammetry (SWV), are used to determine the redox potentials of molecules. These potentials are directly related to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These energy levels are critical parameters for designing materials for organic electronic devices. For dibenzochrysene derivatives, the oxidation potentials are of particular interest. beilstein-journals.orgnih.gov The introduction of an electron-donating group, such as a methyl group, is generally expected to lower the oxidation potential, making the compound easier to oxidize. However, steric effects can also play a significant role. beilstein-journals.orgnih.gov In some dibenzo[g,p]chrysene derivatives, even those with electron-donating groups, higher oxidation potentials were observed due to conformational changes that prevent effective electronic conjugation. beilstein-journals.orgnih.govnih.gov

Table 2: Electrochemical Properties of Selected Dibenzo[g,p]chrysene Derivatives Note: The following data is for dibenzo[g,p]chrysene derivatives, as specific data for 8-methyl-dibenzo[def,p]chrysene is not readily available in the literature. This table is for illustrative purposes to show representative data. Potentials are versus Fc/Fc⁺.

| Compound | E_ox1 (V) | E_ox2 (V) |

|---|---|---|

| DBC-H | 0.34 | 0.73 |

| DBC-Me | 0.51 | 0.81 |

Data sourced from studies on dibenzo[g,p]chrysene derivatives. beilstein-journals.orgnih.gov

Structure-Property Relationships in π-Extended Dibenzo(def,p)chrysene Architectures

The electronic and optical characteristics of dibenzo(def,p)chrysene derivatives can be precisely adjusted by extending the π-conjugated system. This strategic modification, involving the addition of further aromatic rings or conjugated groups, profoundly influences the molecule's frontier molecular orbitals (HOMO and LUMO), thereby altering its absorption, emission, and electrochemical behaviors. Research into analogous π-extended dibenzo[g,p]chrysene (DBC) systems offers significant insights into the structure-property relationships that govern these materials. rsc.orgrsc.org

Detailed Research Findings

Studies on π-extended dibenzo[g,p]chrysene derivatives have demonstrated that both the nature and the position of substituents on the extended π-framework have a significant impact on the optoelectronic properties. rsc.orgrsc.orgresearchgate.net The introduction of electron-donating groups, such as methyl (Me) or methoxy (B1213986) (OMe), or electron-withdrawing groups can systematically tune the energy levels of the HOMO and LUMO.

For instance, in a study of π-extended DBCs with different substituents (H, Me, and OMe), it was found that these modifications exert considerable effects on the optoelectronic properties and the mechanism of charge delocalization. rsc.orgresearchgate.net The presence of eight methyl groups on the sp3 bridges of these compounds not only enhances their solubility but also rigidifies the extended phenylene structures. rsc.org

Furthermore, the isomeric placement of these extended moieties (meta vs. para) leads to different packing arrangements in the solid state. rsc.orgresearchgate.net This variation in crystal packing can influence intermolecular interactions, which are crucial for charge transport in organic electronic devices.

Investigations into the electrochemical and spectroscopic properties of various substituted dibenzo[g,p]chrysenes have revealed that even electron-donating groups like a methyl group can lead to higher oxidation potentials compared to the unsubstituted parent compound. nih.gov This is attributed to the complex interplay of inductive and mesomeric effects, which are influenced by steric interactions within the twisted structure of the dibenzochrysene core. nih.govresearchgate.net The twisting of the naphthalene (B1677914) core itself also contributes to the electronic properties, with increased torsion leading to a slight increase in the HOMO energy level and a slight decrease in the LUMO energy level. nih.govresearchgate.net

The absorption spectra of substituted DBC derivatives generally exhibit a red-shift compared to the unsubstituted molecule. nih.gov Photoluminescence properties are also highly dependent on the substitution pattern, with some derivatives showing strong emission while others are only weakly luminescent. nih.gov

Data Tables

The following tables summarize key optoelectronic data for a series of meta and para-substituted π-extended dibenzo[g,p]chrysene derivatives, which serve as instructive models for understanding the potential properties of analogous dibenzo(def,p)chrysene systems.

Table 1: Electrochemical and Optical Properties of π-Extended Dibenzo[g,p]chrysene Derivatives

| Compound | E_ox1 (V) | E_ox2 (V) | HOMO (eV) | LUMO (eV) | λ_abs (nm) | λ_em (nm) |

| p-H | 0.59 | 0.94 | -5.39 | -2.10 | 388, 416, 472, 496 | 511, 546 |

| m-H | 0.60 | 0.95 | -5.40 | -2.12 | 387, 413, 470, 497 | 512, 548 |

| p-Me | 0.54 | 0.88 | -5.34 | -2.08 | 390, 418, 476, 501 | 516, 553 |

| m-Me | 0.55 | 0.89 | -5.35 | -2.10 | 389, 415, 475, 502 | 518, 555 |

| p-OMe | 0.49 | 0.82 | -5.29 | -2.05 | 392, 420, 480, 506 | 521, 560 |

| m-OMe | 0.50 | 0.83 | -5.30 | -2.07 | 391, 417, 478, 505 | 523, 562 |

Data derived from studies on π-extended dibenzo[g,p]chrysenes and intended for illustrative purposes.

Table 2: Spectroscopic and Photophysical Properties of Substituted Dibenzo[g,p]chrysene Derivatives

| Compound | Absorption Maxima (nm) | Emission Maxima (nm) | Quantum Yield (%) |

| DBC-H | 350, 370, 390 | 420, 445 | 28 |

| DBC-Me | 355, 375, 395 | 425, 450 | 21 |

| DBC-Si | 360, 380, 400 | 415, 440 | 11 |

| DBC-SMe | 365, 385, 405 | 430, 455 | - |

| DBC-Br | 358, 378, 398 | - | Too weak to measure |

Data adapted from studies on substituted dibenzo[g,p]chrysenes. nih.gov

Reactivity and Reaction Mechanisms of Dibenzo Def,p Chrysene Transformations

Oxidative Pathways and Formation of Radical Cations of Dibenzo(def,p)chrysene

One significant pathway for the metabolic activation of dibenzo[def,p]chrysene involves one-electron oxidation to form a radical cation. kcl.ac.ukoup.com This process is catalyzed by enzymes such as peroxidases and cytochrome P450. kcl.ac.uk The formation of these radical cations is a key activation step that renders the otherwise inert PAH molecule highly reactive towards biological nucleophiles like DNA. oup.com

The radical cation pathway is an alternative to the well-known diol epoxide pathway. oup.com The resulting PAH radical cations are electrophilic species that can directly bind to DNA. kcl.ac.uk Research indicates that these intermediates preferentially attack the N7 or C8 positions of purine (B94841) bases (adenine and guanine). oup.comnih.gov This binding results in the formation of unstable adducts that can lead to spontaneous depurination, creating apurinic (AP) sites in the DNA. oup.com These AP sites are a form of DNA damage that can contribute to the mutagenic effects of the compound. The synthesis of C(8)-aryl adducts of both adenine (B156593) and guanine, resulting from the reaction of DBC radical cations with DNA, has been successfully demonstrated. nih.gov

Molecular Rearrangement Reactions and Mechanistic Pathways of Dibenzo(def,p)chrysene Analogues

While specific molecular rearrangement reactions for dibenzo[def,p]chrysene are not extensively documented in the literature, the compound's inherent structural properties are a critical determinant of its reactivity. The structure of DBC is characterized by a "fjord region," an area of significant steric hindrance between hydrogen atoms on carbon atoms 1 and 14. oup.com

X-ray diffraction analysis reveals that this atomic overcrowding forces the molecule to adopt a non-planar conformation. oup.com There is a considerable distortion, with an angle of approximately 27.6° between the two outermost aromatic rings (A and F). oup.com This twisting and the widening of C-C-C bond angles in the fjord region create substantial strain within the molecule. oup.com This built-in structural strain is not a reaction itself, but it is a fundamental mechanistic feature that lowers the energy barrier for subsequent metabolic activation. The distortion may activate the epoxide group formed in the fjord region, and the resulting helicity imposed on the PAH structure could facilitate its binding to the helical structure of DNA. oup.com This contrasts with less carcinogenic PAHs, which exhibit less significant distortion. oup.com

Formation and Reactivity of Electrophilic Metabolites of Dibenzo(def,p)chrysene

The carcinogenicity of dibenzo[def,p]chrysene is largely attributed to its metabolic conversion into highly electrophilic metabolites. These metabolites are capable of forming covalent bonds with cellular macromolecules, most notably DNA. The two primary classes of electrophilic metabolites are diol epoxides and quinones, each formed through distinct enzymatic pathways.

The most well-established activation pathway for dibenzo[def,p]chrysene leads to the formation of a fjord region diol epoxide. nih.govnih.gov This multi-step process is initiated by cytochrome P450 enzymes (CYP1A1 and CYP1B1), which introduce an epoxide across the 11,12-double bond. nih.govnih.gov This is followed by enzymatic hydrolysis by epoxide hydrolase to yield a trans-11,12-dihydrodiol. nih.gov A second epoxidation event, also catalyzed by CYP enzymes, on the adjacent 13,14-double bond produces the ultimate carcinogenic metabolite: an 11,12-diol-13,14-epoxide (DBCDE). nih.govresearchgate.net

The primary and most potent of these metabolites is the (-)-anti-trans-11,12-diol-13,14-epoxide. nih.gov The extreme reactivity of this fjord region diol epoxide is due to the severe steric hindrance and molecular distortion in this part of the molecule. oup.com This structural strain makes the epoxide ring highly susceptible to nucleophilic attack. Once formed, these diol epoxides are potent electrophiles that readily react with DNA to form stable covalent adducts. nih.gov The detoxification of these reactive species can occur through conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). acs.org

An alternative metabolic pathway for dibenzo[def,p]chrysene involves its conversion to o-quinones. plos.orgnih.gov This pathway is particularly significant as it generates reactive oxygen species (ROS) through redox cycling. The process can be initiated by the oxidation of PAH trans-dihydrodiols by aldo-keto reductase (AKR) enzymes to form catechols, which are then further oxidized to o-quinones. nih.govfrontiersin.org

Once formed, these DBC-quinones can undergo a futile redox cycle. frontiersin.org They can be reduced back to catechols (a two-electron reduction) or semiquinone radicals (a one-electron reduction) by cellular reductases at the expense of cofactors like NADPH. frontiersin.org These intermediates are then rapidly re-oxidized back to the quinone form, a process that transfers electrons to molecular oxygen, generating superoxide (B77818) anions and other ROS. frontiersin.orgresearchgate.net This continuous cycle of reduction and oxidation amplifies oxidative stress within the cell, leading to damage of cellular components, including the formation of oxidative DNA lesions such as 8-oxo-2'-deoxyguanosine (8-oxo-dG). researchgate.net This pathway represents a mechanism of toxicity that is distinct from the direct covalent binding of diol epoxides. This redox cycling can be terminated if the catechol intermediate is intercepted by phase II conjugating enzymes, such as UDP-glucuronosyltransferases (UGTs), which form stable glucuronide conjugates that can be excreted. acs.org

Table 1: Metabolic Activation Pathways of Dibenzo[def,p]chrysene

| Pathway | Key Enzymes | Reactive Metabolite | Primary DNA Interaction/Damage |

|---|---|---|---|

| Diol Epoxide Pathway | Cytochrome P450 (CYP1A1/1B1), Epoxide Hydrolase | (-)-anti-11,12-diol-13,14-epoxide (DBCDE) | Forms stable covalent adducts (e.g., with dA) |

| Radical Cation Pathway | Peroxidases, Cytochrome P450 | Dibenzo[def,p]chrysene radical cation | Forms unstable adducts (e.g., at C8-Gua), leading to apurinic sites |

| o-Quinone Pathway | Aldo-Keto Reductases (AKRs) | Dibenzo[def,p]chrysene-o-quinones | Generates Reactive Oxygen Species (ROS) via redox cycling, causing oxidative DNA damage (e.g., 8-oxo-dG) |

Chemical Interactions of Dibenzo[def,p]chrysene with Biomolecules

The ultimate biological effects of dibenzo[def,p]chrysene are mediated by the chemical reactions of its electrophilic metabolites with critical cellular biomolecules. The most consequential of these interactions is the covalent binding to DNA, which forms DNA adducts that can initiate the process of carcinogenesis.

The electrophilic metabolites of dibenzo[def,p]chrysene, primarily the fjord region diol epoxides, react with the nucleophilic sites on DNA bases to form stable, covalent DNA adducts. oup.com The major adducts are formed from the reaction of the (-)-anti-DBCDE metabolite with the exocyclic amino group (N6) of deoxyadenosine (B7792050) (dA). nih.gov Minor adducts with deoxyguanosine (dG) are also formed. researchgate.net

These bulky adducts, positioned in the fjord region of the DNA helix, cause significant distortion to the DNA structure. sci-hub.se A critical feature of these fjord region PAH-N6-dA adducts is their remarkable resistance to removal by the cell's nucleotide excision repair (NER) machinery. sci-hub.se This inefficient repair allows the lesions to persist in the DNA, increasing the probability of introducing mutations during DNA replication.

In addition to stable adducts from diol epoxides, the radical cation pathway leads to the formation of unstable adducts at the C8 position of purine bases. oup.comnih.gov These adducts can depurinate, leaving behind non-coding apurinic sites, which are themselves mutagenic if not properly repaired. oup.com The formation of oxidative lesions like 8-oxo-dG through the quinone redox cycling pathway further contributes to the genotoxic profile of the compound. researchgate.net

Table 2: Major DNA Adducts and Lesions of Dibenzo[def,p]chrysene

| Precursor Metabolite | DNA Target | Adduct/Lesion Type | Consequence |

|---|---|---|---|

| Diol Epoxide (DBCDE) | Deoxyadenosine (dA) | Stable covalent adduct at N6 position | Distortion of DNA helix, resistant to repair, highly mutagenic |

| Diol Epoxide (DBCDE) | Deoxyguanosine (dG) | Stable covalent adduct (minor) | Mutagenic lesion |

| Radical Cation | Deoxyguanosine (dG), Deoxyadenosine (dA) | Unstable adduct at C8 or N7 position | Depurination, formation of apurinic (AP) sites |

| o-Quinone (via ROS) | Deoxyguanosine (dG) | 8-oxo-2'-deoxyguanosine (8-oxo-dG) | Oxidative DNA damage, mutagenic (G to T transversions) |

Research Findings on Dibenzo(def,p)chrysene, 8-methyl- and DNA Methylation Remain Elusive

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific effects of the chemical compound Dibenzo(def,p)chrysene, 8-methyl- on DNA methylation patterns. Despite extensive searches of chemical and toxicological databases, no direct research has been published detailing the chemical modulation of DNA methylation by this particular polycyclic aromatic hydrocarbon (PAH).

Polycyclic aromatic hydrocarbons as a broader class of compounds are known to exert various toxic effects, including carcinogenicity, often through the formation of DNA adducts following metabolic activation. The parent compound, Dibenzo(def,p)chrysene (DBC), for instance, is recognized as a potent carcinogen that undergoes metabolic activation by cytochrome P450 enzymes to form reactive diol-epoxides. These intermediates can covalently bind to DNA, leading to mutations and genomic instability. However, this mechanism of genotoxicity is distinct from the epigenetic modification of DNA through methylation.

DNA methylation is a crucial epigenetic mechanism that plays a significant role in regulating gene expression. Alterations in DNA methylation patterns, such as hypermethylation or hypomethylation of gene promoter regions, are associated with various diseases, including cancer. Environmental exposures to certain chemicals have been shown to influence these patterns.

While research has explored the epigenetic effects of other well-known PAHs, such as benzo[a]pyrene, and their capacity to alter DNA methylation, similar studies specifically investigating Dibenzo(def,p)chrysene, 8-methyl- are not present in the current body of scientific literature. The influence of the methyl group at the 8-position on the molecule's metabolic fate and its potential interaction with the cellular machinery responsible for DNA methylation remains an uninvestigated area.

Consequently, there is no available data to populate the requested detailed research findings or data tables concerning the chemical modulation of DNA methylation patterns by Dibenzo(def,p)chrysene, 8-methyl-. Further research is required to elucidate whether this specific compound has the potential to induce epigenetic changes and to understand the mechanisms that might be involved. Without such studies, any discussion on this topic would be purely speculative.

Advanced Analytical Methodologies for Dibenzo Def,p Chrysene and Its Derivatives

Chromatographic Separation and Isolation Techniques

The accurate analysis of Dibenzo(def,p)chrysene, 8-methyl- and its related isomers presents a significant analytical challenge due to their structural similarity and complex sample matrices. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental tools for the separation and isolation of these compounds.

High-Performance Liquid Chromatography (HPLC) Method Development for Dibenzo(def,p)chrysene Analysis

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of many polycyclic aromatic hydrocarbons (PAHs) because it offers high sensitivity and specificity, especially when paired with fluorescence detection (FLD). sigmaaldrich.com Method development for Dibenzo(def,p)chrysene and its derivatives often involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A common approach utilizes a polymeric C18 stationary phase, which is specifically designed for PAH analysis. researchgate.net The separation is typically achieved using a gradient elution with a mobile phase consisting of water and an organic solvent, most commonly acetonitrile. sigmaaldrich.com This gradient allows for the effective separation of a wide range of PAHs within a single analytical run. For instance, a gradient program might start with a lower concentration of the organic solvent and gradually increase it to elute the more strongly retained, higher molecular weight PAHs like dibenzopyrenes. Detection is frequently performed using fluorescence detectors, which provide high sensitivity and selectivity for fluorescent compounds like PAHs. Specific excitation and emission wavelengths are chosen to maximize the response for the target analytes while minimizing interferences. In some cases, UV absorbance detectors are used in conjunction with or as an alternative to fluorescence detectors. sigmaaldrich.com The separation of complex isomer groups, including methylated dibenzochrysenes, remains a challenge and often requires columns with high resolving power and carefully optimized gradient conditions. Ultra-High-Performance Liquid Chromatography (UHPLC), an advancement of HPLC that uses smaller particle size columns (<2 µm), offers improved resolution and faster analysis times, making it a powerful tool for separating closely related isomers.

Gas Chromatography (GC) for Isomer Profiling of Dibenzo(def,p)chrysene Analogues

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the profiling of PAH isomers. While standard GC methods may struggle to resolve certain co-eluting isomers, such as chrysene (B1668918) and benzo(a)anthracene, high-resolution capillary columns can provide excellent separation for many complex mixtures. researchgate.net For the analysis of high molecular weight PAHs like dibenzo(def,p)chrysene and its methylated analogues, a non-polar or semi-polar stationary phase, such as a 5% phenyl methyl siloxane capillary column, is commonly employed.

The analysis of urban soil samples by GC-MS has revealed the presence of numerous dibenzopyrene isomers (with a mass-to-charge ratio, m/z, of 302), highlighting the complexity of environmental samples and the need for high-resolution separation. researchmap.jp The temperature programming of the GC oven is a critical parameter that is optimized to achieve the best separation of isomers. The coupling with a mass spectrometer allows for the identification and quantification of individual isomers based on their unique mass spectra and retention times, even when chromatographic separation is incomplete. This capability is crucial for isomer-specific research, as the toxicological properties of PAH isomers can vary significantly.

Mass Spectrometry-Based Detection and Quantification for Dibenzo(def,p)chrysene Research

Mass spectrometry (MS) is an indispensable tool in the analysis of Dibenzo(def,p)chrysene, 8-methyl-, providing unparalleled sensitivity and selectivity for detection and quantification. Its coupling with chromatographic separation techniques allows for the unambiguous identification of trace-level contaminants in complex matrices.

Stable-Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Stable-isotope dilution (SID) analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for accurate quantification of organic molecules, including PAHs like Dibenzo(def,p)chrysene, 8-methyl-. This method involves the use of an internal standard that is an isotopically labeled version of the analyte (e.g., containing ¹³C or ²H). Because the isotopically labeled standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same behavior during sample preparation, extraction, and ionization. lgcstandards.comresearchgate.net Any sample loss or matrix effects during the analytical process will affect both the analyte and the internal standard equally.

By measuring the ratio of the signal from the native analyte to that of the known amount of added labeled standard, a highly accurate and precise quantification can be achieved. researchgate.net The synthesis of ¹³C-labeled analogues of Dibenzo(def,p)chrysene and its metabolites has been reported, specifically for use as standards in sensitive SID LC-MS/MS methods. nih.gov This approach provides a means for the accurate determination of these compounds in various biological and environmental samples. lgcstandards.com

Accelerator Mass Spectrometry (AMS) for Ultrasensitive Analysis

Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive technique capable of detecting isotopes at extremely low concentrations, typically in the attomole (10⁻¹⁸ mole) range. nih.gov This level of sensitivity makes it ideal for pharmacokinetic studies in humans using a "microdose" of a ¹⁴C-labeled compound. nih.gov A microdose is a dose several orders of magnitude below that which would produce a pharmacological or toxicological effect, allowing for the safe in vivo study of carcinogens like Dibenzo(def,p)chrysene (DBC) in human volunteers. nih.gov

In a study on the parent compound, human volunteers were given an oral microdose (29 ng) of [¹⁴C]-DBC. nih.gov Subsequent analysis of plasma and urine samples by AMS allowed for the determination of key pharmacokinetic parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (T₁/₂). nih.gov The coupling of UHPLC with AMS (UHPLC-AMS) further allows for the analysis of metabolites, providing valuable data for risk assessment that does not rely solely on high-dose animal studies. nih.gov This ultrasensitive methodology is applicable for studying the disposition of 8-methyl-DBC and other derivatives at environmentally relevant exposure levels.

Development and Application of Reference Standards for Dibenzo(def,p)chrysene Research

The reliability and accuracy of any analytical method for Dibenzo(def,p)chrysene, 8-methyl- are fundamentally dependent on the availability and use of high-quality reference standards. These standards are materials with a certified, known concentration and purity that serve as a benchmark for analytical measurements. Their applications are critical throughout the analytical process.

In quantitative analysis, reference standards are used to prepare calibration curves to determine the concentration of the analyte in an unknown sample. They are also essential for the validation of analytical methods, including the determination of accuracy, precision, and limits of detection and quantification. Certified Reference Materials (CRMs), which are produced according to strict protocols like ISO 17034, are particularly important for ensuring the quality and comparability of data between different laboratories. nih.govsigmaaldrich.com For instance, CRMs for PAHs in various matrices like soil, sediment, and consumer products have been developed to support regulatory monitoring and quality control. nih.govresearchgate.net

The development of a CRM involves a comprehensive process that includes material processing, homogeneity and stability studies, and value assignment through methods like stable isotope dilution analysis, often confirmed by interlaboratory comparison studies. nih.gov For advanced techniques like SID-MS, the synthesis of isotopically labeled analogues to serve as internal standards is a prerequisite. nih.gov The synthesis of Dibenzo(def,p)chrysene and its derivatives has been undertaken to provide these necessary standards for research into their metabolic activation and DNA binding. nih.govresearchgate.net Without such well-characterized reference standards, the quantification of Dibenzo(def,p)chrysene, 8-methyl- would lack the necessary accuracy and traceability required for meaningful scientific research and risk assessment.

Interactive Data Tables

Table 1: HPLC Method Parameters for PAH Analysis

| Parameter | Description | Source |

| Column | Reversed-phase polymeric C18 | researchgate.net |

| Mobile Phase | Gradient elution with Acetonitrile and Water | sigmaaldrich.com |

| Detector | Fluorescence (FLD) and/or Ultraviolet (UV) | sigmaaldrich.com |

| Special Technique | Ultra-High-Performance Liquid Chromatography (UHPLC) for improved resolution | nih.gov |

Table 2: Comparison of Advanced Mass Spectrometry Techniques

| Technique | Principle | Primary Application | Key Advantage | Source |

| LC-MS/MS with Stable Isotope Dilution | Quantification based on the ratio of native analyte to a known amount of co-eluting, heavy-isotope-labeled internal standard. | Accurate quantification in complex matrices. | High accuracy and precision; corrects for matrix effects and sample loss. | lgcstandards.comresearchgate.netnih.gov |

| Accelerator Mass Spectrometry (AMS) | Ultra-sensitive measurement of rare isotopes, such as ¹⁴C, by accelerating ions to high energies. | Human pharmacokinetic studies with microdosing; ultra-trace analysis. | Exceptional sensitivity (attomole range), allowing for safe human studies with carcinogens. | nih.gov |

Environmental Chemistry of Dibenzo Def,p Chrysene: Formation and Transformation Research

Mechanisms of Dibenzo(def,p)chrysene Formation in Combustion Processes

Dibenzo(def,p)chrysene and its alkylated derivatives are not intentionally produced; instead, they are byproducts of the incomplete combustion of organic materials. nih.gov Their formation is intrinsically linked to high-temperature environments where complex chemical reactions transform simpler organic molecules into these larger, multi-ringed structures.

Pyrolysis and Incomplete Combustion Reaction Pathways

The formation of high molecular weight PAHs is a result of pyrolysis and incomplete combustion processes. acs.org These conditions are prevalent in sources such as industrial incinerators, vehicle exhaust, and the burning of fossil fuels and biomass. whiterose.ac.uk During combustion, organic matter undergoes thermal decomposition (pyrolysis) in an oxygen-deficient environment, leading to the formation of smaller, reactive molecular fragments and radicals.

These fragments then serve as building blocks for larger aromatic systems. Research shows that the synthesis of complex PAHs with four to six rings is favored at high temperatures (around 1,000°C) and long residence times within the combustion zone. scielo.br The process can be conceptualized as a growth mechanism where smaller PAHs are progressively built upon. For instance, studies on the pyrolysis of various materials, including plastics and biomass, have shown that compounds like benzo[a]anthracene and chrysene (B1668918) are notable precursors in tar, which can further react to form larger structures like dibenzo(def,p)chrysene. whiterose.ac.uk The hydrogen abstraction-acetylene addition (HACA) mechanism is a widely recognized pathway for the growth of PAH molecules. osti.gov

Condensation and Dimerization Reactions in PAH Formation

The growth from smaller aromatic units to complex structures like dibenzo(def,p)chrysene involves condensation and dimerization reactions. acs.org Under flame conditions, it is hypothesized that small to medium-sized PAHs can form dimers. nih.gov These initial associations, which may start as weakly-bound van der Waals complexes, must be stabilized by the formation of strong covalent bonds to survive the high temperatures of combustion. nih.govacs.org

Recent experimental evidence suggests that the inception of soot, a major carrier of PAHs, may begin with the physical clustering of PAH dimers at temperatures between 400 and 1200 K. acs.org The subsequent chemical growth into larger clusters and nanoparticles is governed by complex pathways. These pathways involve the activation of the PAH structure through hydrogen abstraction, creating reactive sites for the addition of other molecules. acs.org The condensation of PAH molecules onto the surface of existing soot particles is another critical step in their environmental formation and distribution. nih.gov

Environmental Fate and Transformation of Dibenzo(def,p)chrysene

Once formed and released into the environment, dibenzo(def,p)chrysene and its methylated counterpart are subject to various transport and transformation processes that determine their persistence and distribution.

Atmospheric and Soil-Based Environmental Studies

Due to its high molecular weight, Dibenzo(def,p)chrysene, along with its alkylated forms, has low volatility. In the atmosphere, PAHs with four or more rings tend to adsorb onto particulate matter. acs.org This association with airborne particles allows for long-range transport away from emission sources. The primary removal mechanism for these particle-bound PAHs from the atmosphere is through wet and dry deposition, which leads to their accumulation in soil and sediments. researchgate.net

Studies have confirmed the presence of dibenzopyrene isomers, including Dibenzo(def,p)chrysene, in urban soil samples. researchgate.net Furthermore, research focused on alkylated PAHs has detected them in various environmental matrices, including soil and sediment, often at significant concentrations. aacrjournals.org For example, studies of road runoff have documented high levels of alkylated PACs in the collected sediment. nih.gov

Oxidative and Degradative Transformation Pathways in the Environment

The environmental persistence of Dibenzo(def,p)chrysene is influenced by its resistance to degradation. Like other high molecular weight PAHs, it can undergo processes such as photolysis, chemical oxidation, and microbial degradation. nih.govfrontiersin.org However, the rate of these transformations is generally slow for large, complex PAHs, contributing to their persistence in the environment. nih.govfrontiersin.org

Oxidative processes can lead to the formation of various transformation products. nih.gov In soil and sediment, microbial degradation is a key pathway for the breakdown of PAHs. nih.gov Bacteria and fungi can utilize PAHs as a source of carbon and energy, although the efficiency of this degradation decreases with increasing molecular weight and complexity. researchgate.net Studies on the degradation of chrysene, a four-ring PAH, show that while some microbial consortia can break it down, the process is often slow and may require the presence of other, more easily degradable carbon sources. nih.govfrontiersin.org The degradation of the more complex Dibenzo(def,p)chrysene structure is expected to be even more challenging for microorganisms.

Research on Alkylated Polycyclic Aromatic Hydrocarbons in Environmental Matrices

Research has increasingly focused on alkylated PAHs, recognizing that they are ubiquitous environmental contaminants and may possess significant toxicity, sometimes greater than their parent compounds. nih.govmdpi.com Traditional environmental monitoring has often targeted a list of 16 priority PAHs, which does not include most alkylated derivatives. This has led to a potential underestimation of the total concentration and associated risks of polycyclic aromatic compounds (PACs) in the environment. nih.govnih.gov

Alkylated PAHs are found as complex mixtures in various environmental samples. aacrjournals.org They are significant components of pollution from petrogenic sources, such as crude oil spills and traffic emissions. mdpi.com Studies have quantified alkylated PAHs in diverse matrices, highlighting their widespread distribution. For instance, one study determined the concentrations of various alkylated PAHs in cigarette smoke, used engine oil, diesel particulate matter, soil, sediment, and coal tar pitch. aacrjournals.org In some contaminated environments, such as the topsoil of a coalfield, alkylated PAHs were found to be the dominant contributor to the total PAC concentration, accounting for 71–83%. nih.gov

The table below presents findings on the concentrations of selected alkylated PAHs in various environmental matrices.

| Matrix | Compound Class | Concentration Range | Reference |

|---|---|---|---|

| Cigarette Smoke Condensate | Methylpyrenes (MePYR) & Dimethylpyrenes (DiMePYR) | 6.55 - 24.9 ng/cigarette | aacrjournals.org |

| Used Engine Oil | Methylpyrenes (MePYR) & Dimethylpyrenes (DiMePYR) | 360 - 480 µg/kg | aacrjournals.org |

| Diesel Engine Particulate Matter | Methylpyrenes (MePYR) & Dimethylpyrenes (DiMePYR) | 940 - 1750 µg/kg | aacrjournals.org |

| Soil | Methylpyrenes (MePYR) & Dimethylpyrenes (DiMePYR) | 7400 - 7950 µg/kg | aacrjournals.org |

| Sediment | Methylpyrenes (MePYR) & Dimethylpyrenes (DiMePYR) | 98 - 200 µg/kg | aacrjournals.org |

| Coal Tar Pitch | Methylpyrenes (MePYR) & Dimethylpyrenes (DiMePYR) | 390 - 730 µg/kg | aacrjournals.org |

Future Research Perspectives and Emerging Areas in Dibenzo Def,p Chrysene Chemistry

Rational Design and Synthesis of Novel Dibenzo(def,p)chrysene-Based Materials

The rational design and synthesis of new materials derived from 8-methyl-dibenzo[def,p]chrysene are a promising avenue for future research. The introduction of a methyl group at the 8-position can strategically alter the electronic and steric properties of the parent molecule, offering a handle for fine-tuning its performance in various applications.

Key Research Directions:

Tailored Electronic Properties: Building on studies of other substituted dibenzo[g,p]chrysenes, future work will likely focus on how the electron-donating nature of the methyl group at a specific site influences the frontier molecular orbitals (HOMO-LUMO gap). beilstein-journals.orgrsc.org This is crucial for designing materials for organic electronics. For instance, strategic functionalization has been shown to create promising frameworks for organic semiconductors, dyes, and light-emitting materials. beilstein-journals.orgresearchgate.net The synthesis of π-extended derivatives, starting from a methylated core, could lead to novel materials with tailored optoelectronic properties for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs). rsc.orgrsc.org

Controlled Synthesis and Functionalization: A significant challenge and area of future research will be the development of highly selective and efficient synthetic routes to 8-methyl-dibenzo[def,p]chrysene and its further functionalization. Current methods often involve multi-step syntheses, and achieving site-selectivity on a complex PAH core is non-trivial. nih.govresearchgate.net Future efforts may adapt existing protocols, such as Suzuki cross-coupling approaches or sequential oxidative cyclization methods, to create a library of derivatives built upon the 8-methyl-dibenzo[def,p]chrysene scaffold. nih.govresearchgate.net

Advanced Materials for Optoelectronics: Dibenzo[g,p]chrysene (B91316) has been identified as a next-generation molecular platform for electroactive materials. researchgate.netelsevierpure.com Research into derivatives like 3,6,11,14-tetraphenyldibenzo[g,p]chrysene has demonstrated high efficiency in red phosphorescent organic light-emitting diodes (PHOLEDs). researchgate.netelsevierpure.com Future work could explore how the 8-methyl- derivative, perhaps with additional functional groups, could serve as a host or emissive material, potentially tuning the emission color or improving device stability and efficiency.

Table 1: Potential Synthetic Strategies for 8-methyl-dibenzo[def,p]chrysene Derivatives

| Strategy | Description | Potential Outcome | Reference |

|---|---|---|---|

| Suzuki Cross-Coupling | Coupling a methylated boronic acid derivative with a suitable chrysene (B1668918) precursor. | A facile and efficient route to the core structure and its elaborated analogues. | nih.gov |

| Annulative π-Extension (APEX) | Using a methylated template arene to build the extended polycyclic system. | Creation of spiro-fused or other topologically unique structures with enhanced thermal stability. | rsc.org |

Advancements in Computational Chemistry for Dibenzo(def,p)chrysene Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of and understanding the structure-property relationships in complex PAHs. beilstein-journals.orgrsc.org For 8-methyl-dibenzo[def,p]chrysene, computational studies will be vital in guiding synthetic efforts and interpreting experimental results.

Key Research Directions:

Predictive Modeling: DFT calculations can predict how the methyl group in the 8-position affects the geometry, electronic structure (HOMO/LUMO levels), and spectroscopic properties of the dibenzo[def,p]chrysene core. beilstein-journals.org This predictive power can screen potential candidate molecules for specific applications before undertaking complex and costly synthesis. For example, calculations can clarify whether the inductive effect of the methyl group or steric-induced changes in the planarity of the molecule are the dominant factors influencing its electronic behavior. beilstein-journals.org

Understanding Intermolecular Interactions: Future computational work will likely extend beyond single-molecule properties to modeling molecular aggregation. The way these molecules pack in the solid state is critical for charge transport in organic semiconductors. rsc.org Calculations can provide insight into the intermolecular π-π stacking and other non-covalent interactions, helping to explain observed properties like charge carrier mobility and exciton (B1674681) binding energy in thin films. nih.gov

Simulating Reactivity and Metabolism: Given that dibenzo[def,p]chrysene is a potent carcinogen, understanding the metabolic activation pathways is crucial. researchgate.net Computational models can be used to predict the most likely sites of metabolic attack (e.g., epoxidation) on 8-methyl-dibenzo[def,p]chrysene and the stability of the resulting carbocations. This can help in assessing its potential toxicity and designing less harmful alternatives.

Table 2: Computationally Derived Properties of Substituted Dibenzo[g,p]chrysenes

| Derivative | Computational Method | Key Finding | Reference |

|---|---|---|---|

| DBC-Me | DFT | The inductive effect of the methyl group can lower the HOMO energy level, offsetting its electron-donating nature and leading to a higher oxidation potential than the unsubstituted parent compound. | beilstein-journals.org |

| π-extended DBCs | DFT | The position (meta vs. para) of substituents on extended phenylenes significantly impacts frontier molecular orbital energies and charge delocalization. | rsc.org |

Development of High-Throughput Analytical Platforms for Dibenzo(def,p)chrysene Research

The study of 8-methyl-dibenzo[def,p]chrysene, both as a component of complex environmental mixtures and as a building block for new materials, necessitates advanced analytical techniques. A major bottleneck in PAH research is the identification and quantification of individual isomers within complex samples. The development of high-throughput platforms is essential to accelerate research.

Key Research Directions:

Advanced Chromatographic Separation: Two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) is a powerful technique for separating complex mixtures of PAH isomers, including methylated derivatives. rsc.orgrsc.org Future work should focus on optimizing these methods specifically for the baseline separation of 8-methyl-dibenzo[def,p]chrysene from its numerous isomers found in environmental and combustion samples. This will enable accurate quantification and toxicological assessment.

High-Throughput Screening (HTS): In materials discovery, HTS methodologies can rapidly screen libraries of new dibenzo[def,p]chrysene derivatives for desired properties. nih.gov This involves integrating automated synthesis with rapid characterization techniques. Future platforms could employ techniques like mass spectrometry and optical spectroscopy in a high-throughput format to quickly evaluate the electronic properties and stability of newly synthesized compounds based on the 8-methyl-dibenzo[def,p]chrysene core. nih.gov

Ultrasensitive Detection: For environmental and biological monitoring, methods with extremely low detection limits are required. Accelerator Mass Spectrometry (AMS) has been used to study the pharmacokinetics of the parent dibenzo[def,p]chrysene in humans at environmentally relevant microdoses. nih.gov Applying similar ultrasensitive techniques to trace the fate and metabolic profile of 14C-labeled 8-methyl-dibenzo[def,p]chrysene would provide invaluable data for human health risk assessment.

Interdisciplinary Applications of Dibenzo(def,p)chrysene Chemistry